molecular formula C18H23NO3S2 B2923893 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396745-96-2

1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2923893
CAS No.: 1396745-96-2
M. Wt: 365.51
InChI Key: SPUOEVFRGXQHEZ-UHFFFAOYSA-N
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Description

1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a sulfonamide-functionalized piperidine derivative characterized by a 4-propoxyphenyl sulfonyl group and a thiophen-2-yl substituent. Sulfonamide-piperidine hybrids are frequently explored in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory effects .

Properties

IUPAC Name

1-(4-propoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c1-2-13-22-16-5-7-17(8-6-16)24(20,21)19-11-9-15(10-12-19)18-4-3-14-23-18/h3-8,14-15H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUOEVFRGXQHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-propoxyphenyl with a suitable sulfonyl chloride, followed by the introduction of the thiophene group through a palladium-catalyzed coupling reaction. The final step involves the formation of the piperidine ring via a cyclization reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiophene groups can play a crucial role in binding to the active site of the target, while the piperidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s core structure—a piperidine ring with sulfonamide and aromatic substituents—is shared with several analogs. Key differences lie in the substituents on the sulfonyl group and the heterocyclic moieties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine (Target) C₁₈H₂₁NO₃S₂ ~379.5* 4-Propoxybenzene sulfonyl, thiophen-2-yl Propyl ether chain enhances lipophilicity
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(thiophen-2-yl)piperidine C₁₃H₁₄ClNO₂S₃ 347.9 5-Chlorothiophene sulfonyl, thiophen-2-yl Chlorine improves metabolic stability
1-((2,5-Difluorobenzyl)sulfonyl)-4-(thiophen-2-yl)piperidine C₁₆H₁₇F₂NO₂S₂ 357.4 2,5-Difluorobenzyl sulfonyl, thiophen-2-yl Fluorine atoms increase electronegativity
1-(4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine C₁₇H₁₆ClN₃O₃S₂ 409.9 4-Chlorobenzene sulfonyl, oxadiazole-thiophene Oxadiazole introduces π-π stacking potential
N-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-nitrofuran-2-carboxamide C₁₆H₁₇N₃O₆S 379.4 Piperidine sulfonyl, nitro-furan carboxamide Nitro group enhances electrophilicity

*Estimated based on molecular formula.

Key Observations:

Bioisosteric Replacements : Substituting thiophene with oxadiazole (e.g., ) introduces hydrogen-bonding capabilities, which may influence target binding affinity.

Electron-Withdrawing Effects : Chlorine and fluorine substituents (e.g., ) enhance metabolic stability and electronic properties, critical for pharmacokinetics.

Table 2: Reaction Conditions for Selected Analogs
Compound Key Reagents Reaction Conditions Yield*
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(thiophen-2-yl)piperidine 5-Chlorothiophene-2-sulfonyl chloride DMF, K₂CO₃, 80°C, 12 hrs ~60-70%
N-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-nitrofuran-2-carboxamide 4-Nitrobenzenesulfonyl chloride CHCl₃, TEA, RT, 24 hrs ~50-60%

*Estimated from analogous procedures in .

Pharmacological Potential

Although biological data for the target compound are unavailable, insights can be drawn from related compounds:

  • Antimicrobial Activity: Piperidine-sulfonamide hybrids in inhibit bacterial efflux pumps (e.g., NorA in S. aureus).
  • Enzyme Inhibition : ERK inhibitors with sulfonamide-piperidine motifs (e.g., ) highlight the scaffold’s relevance in kinase modulation.
  • Structural Flexibility : The thiophene moiety’s π-electron system may facilitate interactions with hydrophobic enzyme pockets .

Biological Activity

1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring that is substituted with a thiophene group and a sulfonyl group attached to a propoxyphenyl moiety. Its molecular formula is C17H22N2O3SC_{17}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 342.44 g/mol. The unique structural components contribute to its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Inhibition : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity. This interaction may be critical in modulating metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, altering their function and influencing cellular signaling pathways.
  • π-π Interactions : The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In studies assessing antibacterial activity, derivatives demonstrated moderate to strong effects against various strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

These findings suggest the potential of this compound in developing antibacterial agents.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. A notable study highlighted its effectiveness against acetylcholinesterase (AChE) and urease:

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

These results indicate that the compound could have applications in treating conditions related to enzyme dysregulation.

Anticancer Activity

In vitro studies have shown that similar piperidine derivatives possess anticancer properties. For instance, compounds have been evaluated for their effects on cancer cell lines such as HT-29 and TK-10, demonstrating moderate cytotoxicity.

Case Studies

  • Case Study on Antimicrobial Activity : A study synthesized various piperidine derivatives, including those with sulfonyl groups, and tested them against multiple bacterial strains. The results showed that certain derivatives had significant antibacterial activity, particularly against Gram-positive bacteria.
  • Case Study on Enzyme Inhibition : Another research project focused on the enzyme inhibition capabilities of sulfonamide derivatives. The study found that modifications in the piperidine structure led to enhanced AChE inhibition, suggesting a pathway for developing neuroprotective agents.

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